molecular formula C12H20O2 B3118426 [1,1'-Bicyclopentyl]-2-aceticacid CAS No. 23786-96-1

[1,1'-Bicyclopentyl]-2-aceticacid

Cat. No.: B3118426
CAS No.: 23786-96-1
M. Wt: 196.29 g/mol
InChI Key: OKDXBPGJORPINS-UHFFFAOYSA-N
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Description

[1,1’-Bicyclopentyl]-2-aceticacid is an organic compound with the molecular formula C12H20O2 It is characterized by two cyclopentane rings connected by a single carbon-carbon bond, with an acetic acid group attached to one of the cyclopentane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Bicyclopentyl]-2-aceticacid typically involves the reaction of cyclopentylmagnesium bromide with ethyl chloroacetate, followed by hydrolysis and decarboxylation. The reaction conditions include:

    Formation of Cyclopentylmagnesium Bromide: Cyclopentyl bromide is reacted with magnesium in dry ether to form cyclopentylmagnesium bromide.

    Reaction with Ethyl Chloroacetate: The cyclopentylmagnesium bromide is then reacted with ethyl chloroacetate to form the corresponding ester.

    Hydrolysis and Decarboxylation: The ester is hydrolyzed to form the carboxylic acid, which is then decarboxylated to yield [1,1’-Bicyclopentyl]-2-aceticacid.

Industrial Production Methods

Industrial production methods for [1,1’-Bicyclopentyl]-2-aceticacid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Bicyclopentyl]-2-aceticacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The acetic acid group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

[1,1’-Bicyclopentyl]-2-aceticacid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1,1’-Bicyclopentyl]-2-aceticacid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylacetic acid: Similar structure but with only one cyclopentane ring.

    Bicyclopentylmethanol: Similar structure but with a hydroxyl group instead of an acetic acid group.

Uniqueness

[1,1’-Bicyclopentyl]-2-aceticacid is unique due to its dual cyclopentane rings and the presence of an acetic acid group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2-(2-cyclopentylcyclopentyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c13-12(14)8-10-6-3-7-11(10)9-4-1-2-5-9/h9-11H,1-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDXBPGJORPINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCCC2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10782729
Record name [[1,1'-Bi(cyclopentane)]-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10782729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23786-96-1
Record name [[1,1'-Bi(cyclopentane)]-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10782729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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